![molecular formula C17H14FN3O4S2 B2832146 2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 1002483-81-9](/img/structure/B2832146.png)
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as Compound X, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.
Scientific Research Applications
COX-2 Inhibition and Pain Management
One study delved into the selective inhibition of cyclooxygenase-2 (COX-2) by synthesizing a series of benzenesulfonamide derivatives. These compounds, including ones with fluorine atoms, have demonstrated potent, selective inhibition of COX-2 over COX-1, leading to the identification of candidates for the treatment of conditions like rheumatoid arthritis and acute pain without the side effects associated with COX-1 inhibition (Hashimoto et al., 2002).
Synthetic Applications and N-Demethylation
Another study highlighted the use of N-fluorobenzenesulfonimide as an effective oxidant in the copper-catalyzed N-demethylation of amides. This process is significant for its potential applications in the synthesis of various organic compounds and pharmaceuticals, demonstrating the versatility of sulfonamide compounds in organic synthesis (Yi et al., 2020).
Antimicrobial and Antifungal Activities
Sulfonamide hybrids have been synthesized and evaluated for their biological potential, including enzyme inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as antioxidant properties. These compounds have shown significant enzyme inhibition, suggesting their potential in treating diseases where these enzymes are implicated, such as Alzheimer's disease (Kausar et al., 2019).
Carbonic Anhydrase Inhibition
Several studies focused on sulfonamide derivatives as inhibitors of carbonic anhydrase (CA), a crucial enzyme in many physiological processes. These compounds have been tested against various CA isoforms, showing significant inhibitory activity. The research highlights the potential use of these inhibitors in managing conditions like glaucoma, edema, and certain cancers, where CA isoforms play a key role (Gul et al., 2016).
Photophysical Properties
The photophysical properties of sulfonamide derivatives have also been investigated, focusing on their fluorescence characteristics. This research is relevant for developing fluorescent probes and materials with potential applications in sensing, imaging, and photodynamic therapy (Bozkurt et al., 2016).
Mechanism of Action
Mode of Action
. This could potentially alter the properties of these molecules, affecting their interactions with other molecules or their roles in biological processes.
Biochemical Pathways
. The introduction of a fluorine atom into organic molecules could potentially affect a variety of biochemical pathways, depending on the specific molecules targeted.
Pharmacokinetics
. These properties would have a significant impact on the compound’s bioavailability and overall pharmacokinetics.
Result of Action
. The introduction of a fluorine atom into organic molecules could potentially alter their properties and functions, leading to various molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-10-9-15(19-20-17)12-5-4-6-13(11-12)21-27(24,25)16-8-3-2-7-14(16)18/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYGPLOWGIBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2832064.png)
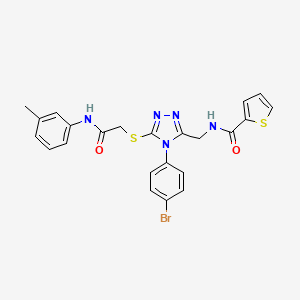
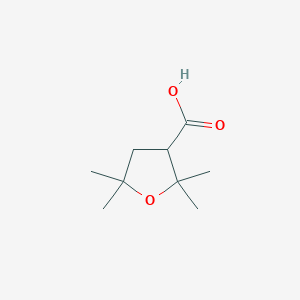
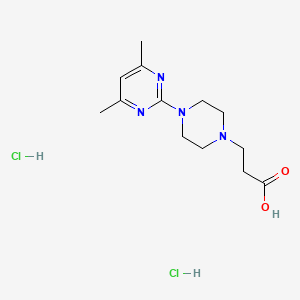

![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)
![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid](/img/structure/B2832075.png)
![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)
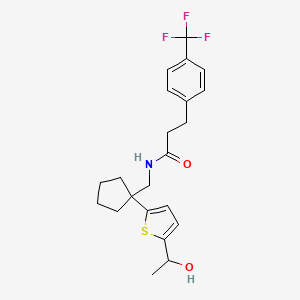
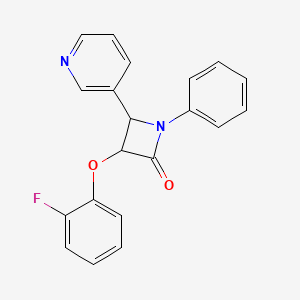
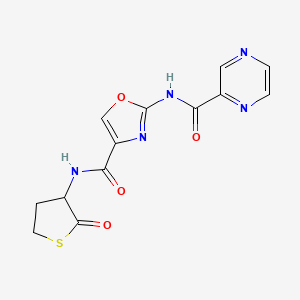
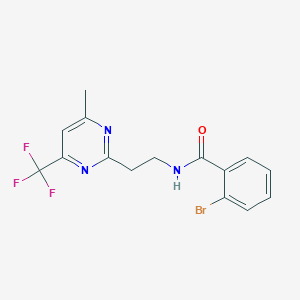
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2832085.png)